molecular formula C12H10N2 B072092 4,4'-Vinylenedipyridine CAS No. 1135-32-6

4,4'-Vinylenedipyridine

Cat. No. B072092
CAS RN: 1135-32-6
M. Wt: 182.22 g/mol
InChI Key: MGFJDEHFNMWYBD-OWOJBTEDSA-N
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Description

4,4'-Vinylenedipyridine (4,4'-VDP) is an organic compound with a wide range of applications in the scientific community. It is a colorless crystalline solid that is soluble in most organic solvents. 4,4'-VDP is an important component of many different materials and has been used in the synthesis of a variety of organic compounds. It has been used extensively in the synthesis of polymers, in organic electronics, and in the development of new drugs. 4,4'-VDP is also used in the synthesis of pharmaceuticals and other materials, as well as in the production of a variety of other compounds.

Scientific Research Applications

  • DNA Interactions and Potential Medical Applications : 4,4'-Vinylenedipyridine bis[2,2':6',2"-terpyridine platinum(II)], a derivative of this compound, has been studied for its ability to interact with DNA. It acts as a potential intermolecular bis-intercalator of DNA, with implications for medical research, particularly in the field of oncology and molecular biology (Lowe, McCloskey, Ni, & Vilaivan, 1996).

  • Sensing Applications : A blend of poly(4-vinyl pyridine) with poly(4-vinyl pyridine-co-butyl methacrylate) has shown potential in creating a photoconductive gel sensitive to irradiation across the visible spectrum. This has implications for scientific and industrial applications in sensing, particularly in the development of organic photovoltaic cells and thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

  • Organic Spintronics : Protonation-controlled conductance switching in 4,4′-vinylenedipyridine (44VDP) molecular junctions offers insights into the mechanism of protonation at the organic–ferromagnetic interface. This finding is significant for the development of multifunctional devices in the field of organic spintronics (Qiu, Miao, Zhang, Ren, Wang, & Hu, 2020).

  • Environmental Applications : The study of Cr(VI)-imprinted poly(4-vinyl pyridine-co-2-hydroxyethyl methacrylate) particles for selective removal of Cr(VI) anions from aqueous media is another significant application. This research is crucial for environmental protection and pollution control (Bayramoglu & Arica, 2011).

  • Material Science and Engineering : Poly(4-vinyl pyridine) (P4VP) has been used to create supramolecular nanostructures with multiple length scales, allowing for the control of hierarchical phase transitions. This has implications in material science, particularly for temperature-dependent transitions in electrical conductivity (Ruokolainen et al., 1998).

  • Chemical Vapor Deposition : Poly(4-vinyl pyridine) has been used as a polymeric ligand to form adducts with metal alkyls, which are nonpyrophoric and thermally dissociable. This has potential applications in chemical vapor deposition processes (Li, Foster, & Cole-Hamilton, 1994).

  • Catalysis and CO2 Reduction : Poly(4-vinylpyridine) electrodes have been studied for their use in catalytic CO2 reduction at low overpotential, which is significant for applications in artificial photosynthesis (Jeong, Kang, Jung, & Kang, 2017).

Mechanism of Action

Safety and Hazards

4,4’-Vinylenedipyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The protonation-controlled conductance switching of 4,4’-Vinylenedipyridine (44VDP) molecular junctions provides a promising way to realize multifunctional devices in organic spintronics . This work sheds light on the mechanism of protonation at the organic–ferromagnetic interface .

properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGFJDEHFNMWYBD-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201014763
Record name trans-4,4'-Vinylenedipyridine
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Molecular Weight

182.22 g/mol
Source PubChem
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Physical Description

Tan crystalline powder; [Acros Organics MSDS]
Record name trans-1,2-Bis(4-pyridyl)ethylene
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CAS RN

13362-78-2, 1135-32-6
Record name trans-1,2-Bis(4-pyridyl)ethylene
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Record name 1,2-Di(4-pyridyl)ethylene
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name 4,4'-Vinylenedipyridine
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Record name trans-4,4'-Vinylenedipyridine
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Record name trans-4,4'-vinylenedipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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